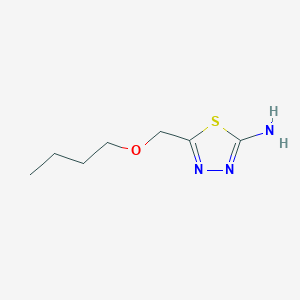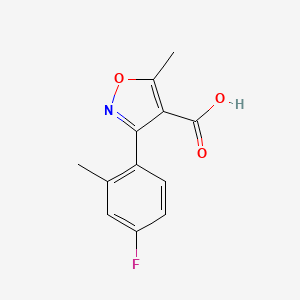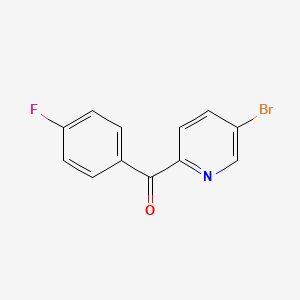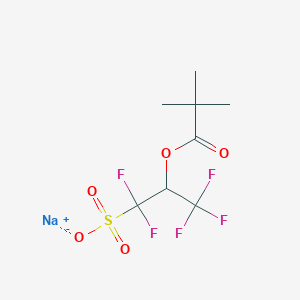![molecular formula C7H13N5 B13686034 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine can be synthesized through the reaction of 1,3-dimethyl-5-pyrazolone with guanidine derivatives. The reaction typically involves the use of solvents such as ethanol or methanol under reflux conditions . The process may also involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The guanidine group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the guanidine group allows for versatile interactions with biological targets and diverse chemical reactivity .
Propriétés
Formule moléculaire |
C7H13N5 |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-[(2,5-dimethylpyrazol-3-yl)methyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-5-3-6(12(2)11-5)4-10-7(8)9/h3H,4H2,1-2H3,(H4,8,9,10) |
Clé InChI |
PJEHBNPWTMUUHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CN=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
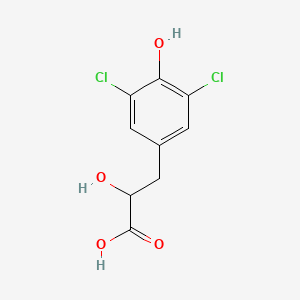
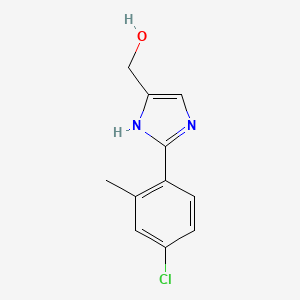

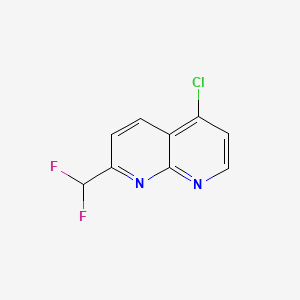
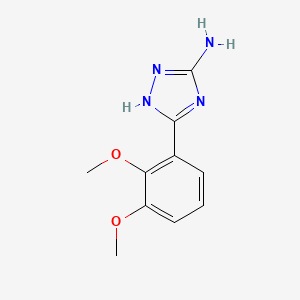
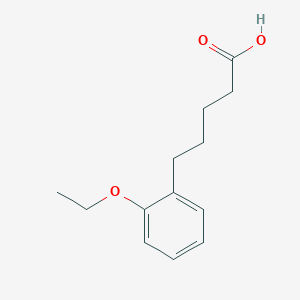
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
